(3R)-3-(difluoromethoxy)piperidinehydrochloride
CAS No.: 1638744-82-7
Cat. No.: VC7951207
Molecular Formula: C6H12ClF2NO
Molecular Weight: 187.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1638744-82-7 |
|---|---|
| Molecular Formula | C6H12ClF2NO |
| Molecular Weight | 187.61 |
| IUPAC Name | (3R)-3-(difluoromethoxy)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 |
| Standard InChI Key | TWRUORSJHMYXSK-NUBCRITNSA-N |
| Isomeric SMILES | C1C[C@H](CNC1)OC(F)F.Cl |
| SMILES | C1CC(CNC1)OC(F)F.Cl |
| Canonical SMILES | C1CC(CNC1)OC(F)F.Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound has the molecular formula C₆H₁₂ClF₂NO and a molecular weight of 187.61 g/mol . Its structure comprises a six-membered piperidine ring with an (R)-configured difluoromethoxy group (-OCF₂H) at the 3-position, protonated at the nitrogen to form a hydrochloride salt (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1638744-82-7 | |
| Molecular Formula | C₆H₁₂ClF₂NO | |
| Molecular Weight | 187.61 g/mol | |
| PubChem CID | 126970317 | |
| Purity (Commercial) | ≥97% | |
| Solubility | Polar solvents (e.g., THF, DCM) |
The difluoromethoxy group enhances lipophilicity () compared to non-fluorinated analogs, potentially improving blood-brain barrier permeability .
Synthesis and Scalability
Industrial Synthesis Routes
Large-scale production typically involves multi-step sequences:
Reductive Amination Pathway
-
Starting Material: (R)-3-Aminopiperidin-2-one hydrochloride.
-
Reduction: Treatment with 1.6 equiv lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 35°C, followed by heating to 58–60°C .
-
Isolation: Filtration and acidification with concentrated HCl yields the hydrochloride salt (purity >97%) .
Difluoromethylation Strategy
-
Substrate: (R)-3-Hydroxypiperidine.
-
Reagent: 2,2-Difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile with CuI catalysis at 45°C .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination | 85–90 | ≥97 | Industrial |
| Difluoromethylation | 70–75 | 95 | Lab-scale |
Biological Activity and Applications
Enzyme Inhibition
The compound’s piperidine core and fluorinated substituent make it a candidate for kinase inhibition:
-
Pyruvate Dehydrogenase Kinase (PDK): Analogous N1-acylpiperidine derivatives (e.g., WO2015090496A1) show nanomolar IC₅₀ values, suggesting potential in diabetes and cancer .
-
EGFR Tyrosine Kinase: Structural analogs (e.g., DHFP) exhibit docking affinity () comparable to erlotinib .
Receptor Modulation
-
Dopamine D3 Receptor: Piperazine/piperidine derivatives demonstrate enantioselective antagonism (, 400-fold selectivity over D2) .
-
Adenosine A2B Receptor: Thiazolo-pyrimidine ureas with piperidine moieties show submicromolar activity .
Table 3: In Vitro Bioactivity of Structural Analogs
Comparative Analysis with Related Compounds
Table 4: Fluorinated Piperidine Derivatives
The difluoromethoxy group balances electronegativity and steric bulk, offering superior metabolic stability over trifluoromethoxy analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume